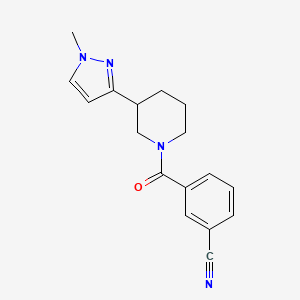

3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile” is a complex organic compound. It contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The compound also includes a piperidine ring and a benzonitrile group .

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

The synthesis and structural characterization of complexes derived from ligands similar to "3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile" have been reported. For instance, platinum group metal complexes with π-perimeter hydrocarbon ligands featuring a pendant nitrile group have been synthesized, demonstrating the versatility of these compounds in coordination chemistry. The nitrile group, similar to the one present in the query compound, does not participate in complexation but remains as a free pendant group, offering potential for further functionalization (Sairem et al., 2012).

Antimicrobial Activities

Compounds containing the pyrazolyl moiety and piperidine, resembling "this compound", have been evaluated for their antimicrobial activities. A study reported the synthesis of thiazolo[3, 2]pyridines containing the pyrazolyl moiety, demonstrating significant antimicrobial potential. These findings suggest that modifications on the pyrazolyl and piperidine scaffold can lead to compounds with useful biological activities (El-Emary et al., 2005).

Receptor Binding Properties

Research into spiro compounds, including spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines], with structures bearing resemblance to "this compound", has revealed their binding properties for sigma receptors. These compounds, especially those with a cyano group in the spirocycle, show high affinity and selectivity for sigma(1) receptors, indicating their potential as sigma receptor ligands (Maier & Wünsch, 2002).

Synthesis of Heterocycles

The versatility of compounds structurally related to "this compound" in synthesizing heterocyclic compounds has been demonstrated. For example, the synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans through a one-step process highlights the utility of the piperidine and pyrazole units in creating complex heterocyclic structures with potential biological activities (Shestopalov et al., 2002).

Mecanismo De Acción

Target of Action

Similar compounds with a pyrazole core have been reported to exhibit a broad range of biological activities . For instance, some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .

Mode of Action

It is known that the pyrazole ring is a key structural motif in many drugs, and it is involved in a wide variety of interactions with biological targets .

Biochemical Pathways

Pyrazole derivatives are known to interact with various biochemical pathways due to their wide range of biological activities .

Pharmacokinetics

It is known that the pyrazole ring is a common feature in many drugs and can influence their pharmacokinetic properties .

Result of Action

Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

It is known that environmental factors can influence the pharmacokinetics and pharmacodynamics of drugs .

Propiedades

IUPAC Name |

3-[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O/c1-20-9-7-16(19-20)15-6-3-8-21(12-15)17(22)14-5-2-4-13(10-14)11-18/h2,4-5,7,9-10,15H,3,6,8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNHWBMYURGZSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate](/img/structure/B2474707.png)

![(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2474713.png)

![6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2474714.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2474715.png)

![(Z)-ethyl 2-methyl-5-oxo-4-(((2,2,6,6-tetramethylpiperidin-4-yl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2474723.png)

![1,3-dimethyl-6-(naphthalen-1-yl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2474724.png)